Cyanoarsine

Beschreibung

Cyanoarsine (chemical formula: (C₆H₅)₂AsCN), also known as diphenylcyanoarsine, is an organoarsenic compound characterized by a cyanide group (-CN) bonded to an arsenic atom. It was historically synthesized by reacting diphenylchloroarsine ((C₆H₅)₂AsCl) with sodium or potassium cyanide, as described in early 20th-century chemical warfare research . The compound’s molecular structure combines the toxic properties of arsenic and cyanide, making it highly hazardous. Cyanoarsine has a boiling point of 150–155°C at 20 mm Hg and exhibits volatility under reduced pressure, which contributed to its use as a chemical weapon .

Eigenschaften

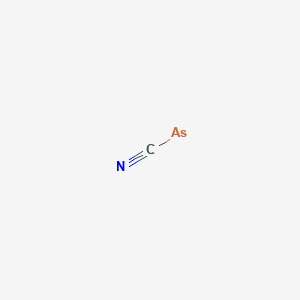

Molekularformel |

CAsN |

|---|---|

Molekulargewicht |

100.939 g/mol |

InChI |

InChI=1S/CAsN/c2-1-3 |

InChI-Schlüssel |

LDUYJUKQQJQYOS-UHFFFAOYSA-N |

Kanonische SMILES |

C(#N)[As] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Arsinous cyanide can be synthesized through various methods. One common approach involves the reaction of arsenic trichloride with potassium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and careful temperature control to prevent decomposition or unwanted side reactions.

Industrial Production Methods

Industrial production of arsinous cyanide is less common due to its high toxicity and the stringent safety measures required. when produced, it is typically done in specialized facilities with advanced safety protocols to handle and contain the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Arsinous cyanide undergoes several types of chemical reactions, including:

Oxidation: It can be oxidized to form arsenic oxides and cyanogen.

Reduction: Reduction reactions can convert it to arsenic and hydrogen cyanide.

Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with arsinous cyanide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving arsinous cyanide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield arsenic oxides and cyanogen, while reduction reactions can produce arsenic and hydrogen cyanide.

Wissenschaftliche Forschungsanwendungen

Arsinous cyanide has several applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical synthesis processes.

Industry: It is used in specialized industrial processes that require its unique chemical properties.

Wirkmechanismus

The mechanism of action of arsinous cyanide involves its interaction with cellular components. It binds to enzymes containing ferric ions, inhibiting their function and disrupting cellular respiration. This leads to cellular hypoxia and metabolic acidosis, ultimately causing cell death. The compound’s high affinity for ferric ions makes it particularly effective at inhibiting cytochrome c oxidase in the mitochondrial electron transport chain.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- The substitution of chlorine with cyanide in cyanoarsine increases its volatility and introduces cyanide-specific toxicity (e.g., mitochondrial cytochrome c oxidase inhibition) .

- Diphenylchloroarsine is less volatile but more stable, with acute toxicity primarily from arsenic rather than cyanide .

Functional Comparison: Cyanoarsine vs. Potassium Cyanide (KCN)

Key Differences :

- Potassium cyanide is a pure cyanide source, making its toxicity mechanism simpler but equally lethal in acute exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.